3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid
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Overview
Description
3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a hydrazinylidene group, and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions to form sulfonate esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines are used in the presence of a base like triethylamine.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Sulfonate esters and amides.
Scientific Research Applications
3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of 3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-2-carboxaldehyde: A simpler imidazole derivative with similar reactivity but lacking the hydrazinylidene and sulfonic acid groups.
4-Oxo-4H-chromene-2-sulfonic acid: Contains a sulfonic acid group and a chromene ring, but lacks the imidazole and hydrazinylidene groups.
2-(1H-Imidazol-2-yl)hydrazine: Contains the imidazole and hydrazine groups but lacks the naphthalene and sulfonic acid components.
Uniqueness
3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the imidazole ring, hydrazinylidene group, and sulfonic acid group allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications .
Properties
CAS No. |
143543-71-9 |
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Molecular Formula |
C13H10N4O4S |
Molecular Weight |
318.31 g/mol |
IUPAC Name |
4-hydroxy-3-(1H-imidazol-2-yldiazenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C13H10N4O4S/c18-12-9-4-2-1-3-8(9)7-10(22(19,20)21)11(12)16-17-13-14-5-6-15-13/h1-7,18H,(H,14,15)(H,19,20,21) |
InChI Key |
IODXVJVQIIOQRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2O)N=NC3=NC=CN3)S(=O)(=O)O |
Origin of Product |
United States |
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